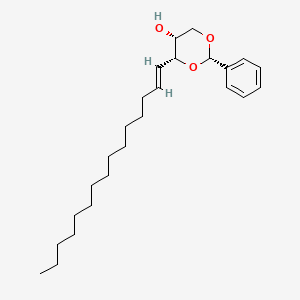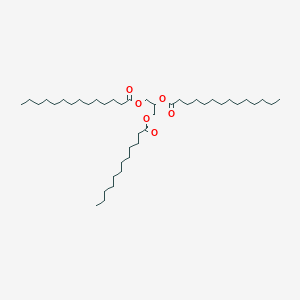
3-Pentenoicacid,2,5-diamino-2-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentenoicacid,2,5-diamino-2-methyl-(9CI) is an organic compound with the molecular formula C6H12N2O2 It is characterized by the presence of a pentenoic acid backbone with two amino groups and a methyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentenoicacid,2,5-diamino-2-methyl-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-pentenoic acid and appropriate amine precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Common conditions include
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of 3-Pentenoicacid,2,5-diamino-2-methyl-(9CI) may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the desired compound.
化学反応の分析
Types of Reactions
3-Pentenoicacid,2,5-diamino-2-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield oxo derivatives or carboxylic acids.
Reduction: Reduction can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
3-Pentenoicacid,2,5-diamino-2-methyl-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Pentenoicacid,2,5-diamino-2-methyl-(9CI) involves its interaction with molecular targets and pathways. The compound can:
Bind to Enzymes: It may act as an inhibitor or activator of specific enzymes.
Interact with Receptors: The compound can bind to cellular receptors, modulating their activity.
Affect Cellular Pathways: It can influence various cellular pathways, leading to changes in cellular functions and responses.
類似化合物との比較
3-Pentenoicacid,2,5-diamino-2-methyl-(9CI) can be compared with other similar compounds, such as:
3-Pentenoicacid,2,5-diamino-2-methyl-,(+)-(9CI): This is an enantiomer of the compound with similar properties but different stereochemistry.
3-Pentenoicacid,2,5-diamino-2-methyl-,(-)-(9CI): Another enantiomer with distinct stereochemical configuration.
Other Amino Acids: Compounds with similar amino acid structures but different functional groups.
The uniqueness of 3-Pentenoicacid,2,5-diamino-2-methyl-(9CI) lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties.
特性
CAS番号 |
111717-27-2 |
|---|---|
分子式 |
C6H12N2O2 |
分子量 |
144.174 |
IUPAC名 |
2,5-diamino-2-methylpent-3-enoic acid |
InChI |
InChI=1S/C6H12N2O2/c1-6(8,5(9)10)3-2-4-7/h2-3H,4,7-8H2,1H3,(H,9,10) |
InChIキー |
QOIQIPISRJHZOE-UHFFFAOYSA-N |
SMILES |
CC(C=CCN)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium](/img/structure/B1142443.png)
